molecular formula C22H16N2O3 B11545435 methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate

Cat. No.: B11545435
M. Wt: 356.4 g/mol
InChI Key: JQCOWEYNDRIUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate typically involves the reaction of 3-(1,3-benzoxazol-2-yl)aniline with 4-formylbenzoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dry tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[[3-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate

InChI

InChI=1S/C22H16N2O3/c1-26-22(25)16-11-9-15(10-12-16)14-23-18-6-4-5-17(13-18)21-24-19-7-2-3-8-20(19)27-21/h2-14H,1H3

InChI Key

JQCOWEYNDRIUCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.